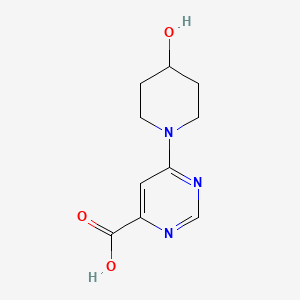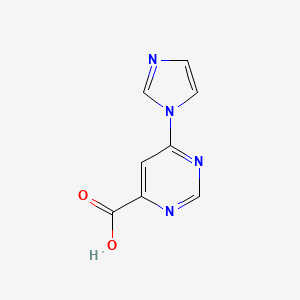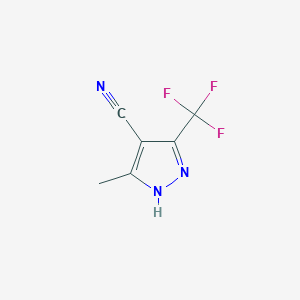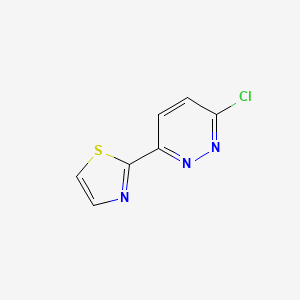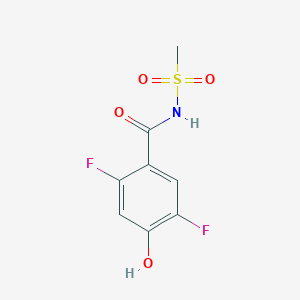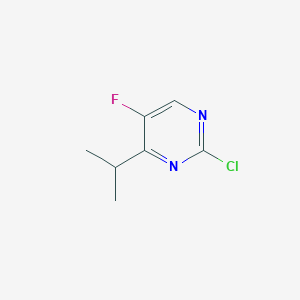
1-(3-(メトキシメチル)ピロリジン-1-イル)-2-クロロプロパン-1-オン
説明
“2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of action
The mode of action would depend on the specific target. For example, some pyrrolidine derivatives have been shown to interact with receptors or enzymes, leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. Some pyrrolidine derivatives have been associated with anti-inflammatory, analgesic, antibacterial, and other activities .
実験室実験の利点と制限
The advantages of using 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one in laboratory experiments include its low cost, its availability in large quantities, its stability in aqueous solutions, and its ability to act as a proton shuttle. The limitations of using 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one in laboratory experiments include its potential to form toxic byproducts, its potential to react with other substances, and its potential to cause oxidative damage.
将来の方向性
Future research on 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one could focus on its potential applications in the fields of chemistry, biochemistry, pharmacology, and medicine. Potential applications could include its use as a drug delivery system, its ability to affect the structure and function of proteins and enzymes, and its potential to treat a variety of conditions. Additionally, future research could focus on the development of new synthetic methods for the preparation of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one, as well as the development of new methods for the analysis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one.
科学的研究の応用
医薬品化学: 薬物設計と合成
ピロリジン環は、ヒト疾患の治療に使用される生物活性分子に共通に見られる構造です。 そのsp3混成は、ファーマコフォア空間の効率的な探索を可能にし、分子の立体化学に貢献し、三次元的なカバレッジを増加させます 。この化合物は、潜在的な治療用途を持つ新規生物活性化合物の合成における重要な中間体として役立つ可能性があります。
薬物動態学: ADME/毒性試験
ピロリジン誘導体のようなヘテロ環式化合物は、薬物候補にとって最適なADME/毒性(吸収、分布、代謝、排泄/毒性)プロファイルを達成するために、物理化学的パラメータを修正する上で役立ちます 。この化合物は、薬物動態学研究に使用して、生物系におけるその挙動とその薬物分子としての可能性を理解することができます。
生化学: 酵素阻害
ピロリジン誘導体の立体的な要因は、酵素阻害など、その生物活性を左右します。 「1-(3-(メトキシメチル)ピロリジン-1-イル)-2-クロロプロパン-1-オン」の独特な構造は、特定の酵素と相互作用し、さまざまな生化学的経路を研究または治療するために使用できる新しい阻害剤の開発につながる可能性があります .
化学生物学: タンパク質結合研究
ピロリジン環の立体異性体とは、異なる立体異性体が、エナンチオ選択的なタンパク質に異なる方法で結合できることを意味します。 この化合物は、化学生物学研究において、薬物とそのタンパク質標的との結合様式と親和性を調査するために使用でき、これは薬物の有効性と安全性を理解するために不可欠です .
有機合成: 複雑な分子の構成要素
このピロリジン誘導体は、その反応性と選択性により、より複雑な有機分子の合成のための構成要素として機能できます。 これは、複数のキラル中心を持つ分子を構築したり、不斉合成に使用したりする際に特に役立ちます .
材料科学: 有機電子材料
ピロリジンとその誘導体は、材料科学、特に有機電子材料の開発において潜在的な用途があります。 ピロリジン環の窒素原子の電子供与特性を利用して、さまざまな電子デバイスで使用される有機半導体を作成できます .
特性
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJTTZOYMLCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



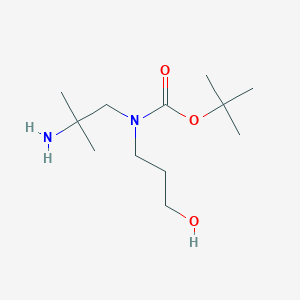
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
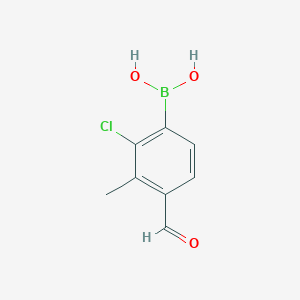
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
